2,6-Dichloro-3,5-dimethoxybenzenemethanol
Overview
Description
2,6-Dichloro-3,5-dimethoxybenzenemethanol is an organic compound with the molecular formula C9H10Cl2O3 It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethoxybenzenemethanol typically involves the chlorination of 3,5-dimethoxybenzyl alcohol. One common method includes the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) under reflux conditions. The reaction proceeds as follows:
3,5-Dimethoxybenzyl alcohol+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-dimethoxybenzenemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: 2,6-Dichloro-3,5-dimethoxybenzaldehyde or 2,6-Dichloro-3,5-dimethoxybenzoic acid.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Substitution: 2,6-Dimethoxy-3,5-dimethoxybenzenemethanol derivatives.
Scientific Research Applications
2,6-Dichloro-3,5-dimethoxybenzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,6-Dichloro-3,5-dimethoxybenzenemethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,6-Dichloro-3,5-dimethoxybenzenemethanol can be compared with other similar compounds such as:
2,6-Dichloro-3,5-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of a methanol group. It is used in similar synthetic applications.
2,6-Dichloro-3,5-dimethoxybenzoic acid: Contains a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.
3,5-Dimethoxybenzyl alcohol: Lacks the chlorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.
Properties
IUPAC Name |
(2,6-dichloro-3,5-dimethoxyphenyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3/c1-13-6-3-7(14-2)9(11)5(4-12)8(6)10/h3,12H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAINUIZUMZECBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)CO)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272158 | |
Record name | 2,6-Dichloro-3,5-dimethoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75177-60-5 | |
Record name | 2,6-Dichloro-3,5-dimethoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75177-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3,5-dimethoxybenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501272158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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